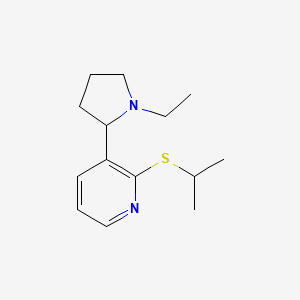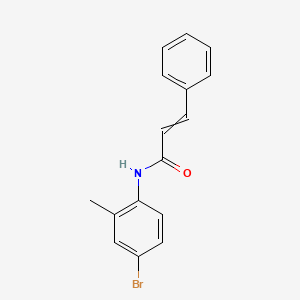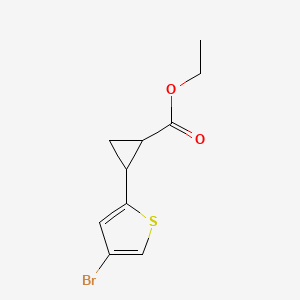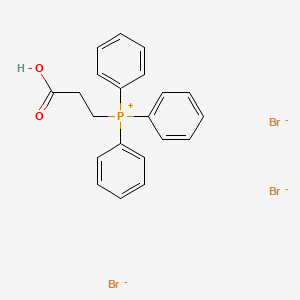
6-Bromo-8-ethyl-2-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-ethyl-2-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-fluoroquinazoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclization of appropriate precursors, such as 2-aminobenzoic acid derivatives, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-ethyl-2-fluoroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The quinazoline ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted quinazolines, while cycloaddition reactions can produce fused ring systems .
Aplicaciones Científicas De Investigación
6-Bromo-8-ethyl-2-fluoroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-ethyl-2-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline: Similar in structure but with a chlorine substituent instead of fluorine.
8-Bromo-2-chloro-6-fluoroquinazoline: Another quinazoline derivative with different substituents.
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: Contains a thiol group and is studied for its anticancer properties.
Uniqueness
6-Bromo-8-ethyl-2-fluoroquinazoline is unique due to its specific combination of bromine, ethyl, and fluorine substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H8BrFN2 |
|---|---|
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
6-bromo-8-ethyl-2-fluoroquinazoline |
InChI |
InChI=1S/C10H8BrFN2/c1-2-6-3-8(11)4-7-5-13-10(12)14-9(6)7/h3-5H,2H2,1H3 |
Clave InChI |
SMDVXLFPZYOOTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC2=CN=C(N=C12)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)





![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
